molecular formula C10H11N3O B3022485 N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine CAS No. 55983-96-5

N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine

Cat. No. B3022485
CAS RN: 55983-96-5
M. Wt: 189.21 g/mol
InChI Key: OFCUVBMUUAYSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine" is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse biological activities. The oxadiazole nucleus is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This structure is often found in compounds with significant pharmacological properties, including anticancer, antitubercular, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of related oxadiazole derivatives has been reported using various methods. For instance, a novel isocyanide-based four-component reaction has been utilized to synthesize N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives. This method involves the reaction between (N-isocyanimino) triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and carboxylic acids, providing good yields without the need for a catalyst or activation, and can be carried out at room temperature .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of the 1,2,4-oxadiazole ring. The derivatives often contain additional aromatic rings, such as phenyl groups, which can influence the electronic distribution and overall stability of the molecule. The structure of these compounds is typically confirmed using spectroscopic methods such as NMR and mass spectrometry .

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions, including condensation and cycloaddition reactions. For example, the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was achieved through a 1,3-dipolar cycloaddition reaction, demonstrating the versatility of oxadiazole compounds in forming complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. These compounds are often solid at room temperature and may exhibit varying solubility in organic solvents. The presence of substituents on the oxadiazole ring can affect the compound's melting point, boiling point, and stability. The electronic properties, such as the dipole moment and electron affinity, are also important characteristics that can be studied using computational methods .

properties

IUPAC Name

N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-11-7-9-12-10(13-14-9)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCUVBMUUAYSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 3
Reactant of Route 3
N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 4
Reactant of Route 4
N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 5
Reactant of Route 5
N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 6
Reactant of Route 6
N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.